molecular formula C18H20N6O B3006767 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034451-22-2

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B3006767
CAS No.: 2034451-22-2
M. Wt: 336.399
InChI Key: KIYSYTCMZHPXEO-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, DPU-4, and has been found to have promising applications in the treatment of various diseases.

Scientific Research Applications

Antibacterial Applications

Studies have demonstrated the synthesis of novel heterocyclic compounds, including derivatives of pyran, pyridine, and pyridazine, showing significant antibacterial activities. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, upon reaction with various active methylene compounds, led to the creation of compounds with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

Anticancer Research

The synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas has been explored for their potential as anticancer agents, particularly targeting p53 in non-small cell lung cancer cell lines. One such compound showed cytostatic activity and induced overexpression of the TP53 gene, suggesting a promising avenue for reactivating p53 mutant in NSCLC-N6-L16 cell lines (Bazin et al., 2016).

Luminescence Sensing

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives through characteristic luminescence. These findings indicate the potential of such compounds as fluorescence sensors for benzaldehyde and its derivatives (Shi et al., 2015).

Synthesis of Novel Compounds

The exploration of cyclic benzenesulfonylurea and thiourea derivatives has led to the synthesis of compounds with potential as anti-tumor agents. This includes the development of pyrazole, barbiturate derivatives, and their evaluation for antimicrobial and anticancer activity, showcasing the versatility of urea-based compounds in synthesizing biologically active molecules (Faidallah et al., 2002).

Molecular Modeling and Docking Studies

Pyrazole derivatives have been synthesized and analyzed for their electronic structure, physico-chemical properties, and potential as anti-cancer agents. Molecular docking studies suggest these compounds might exhibit inhibitory activity against specific cancer cell lines, highlighting the role of computational methods in identifying promising therapeutic agents (Thomas et al., 2019).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-3-4-15(11-14(13)2)23-18(25)22-8-10-24-9-7-21-17(24)16-12-19-5-6-20-16/h3-7,9,11-12H,8,10H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYSYTCMZHPXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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